molecular formula C12H15BrN2O3 B3316280 2-({[(3-Bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid CAS No. 953726-14-2

2-({[(3-Bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid

Cat. No. B3316280
CAS RN: 953726-14-2
M. Wt: 315.16 g/mol
InChI Key: XEMBSINYRNZZLY-UHFFFAOYSA-N
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Description

“2-({[(3-Bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid” is a chemical compound with the CAS Number: 953726-14-2 . It has a molecular weight of 315.17 . The IUPAC name for this compound is N-{[(3-bromobenzyl)amino]carbonyl}-2-methylalanine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrN2O3/c1-12(2,10(16)17)15-11(18)14-7-8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,16,17)(H2,14,15,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Methodology Development

Research in the synthesis of brominated and fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl , indicates advancements in the production of key intermediates for pharmaceuticals and agrochemicals. These methodologies focus on cross-coupling reactions and diazotization processes for creating compounds with potential applications in drug synthesis and material science Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009.

Applications in Food Science

Studies on branched aldehydes , such as 2-methyl propanal, emphasize their significance in flavor formation in foods. This research underscores the biochemical pathways leading to their formation and breakdown, highlighting the potential for engineering flavor profiles in food products B. Smit, W. Engels, G. Smit, 2009.

Pharmacological Effects

Chlorogenic Acid (CGA) , a phenolic compound, demonstrates a wide range of biological and therapeutic roles, including antioxidant, antibacterial, and hepatoprotective activities. Such phenolic acids could inspire the exploration of structurally related compounds, like the subject of this inquiry, for their potential health benefits M. Naveed, Veghar Hejazi, Muhammad Abbas, A. A. Kamboh, G. J. Khan, Muhammad Shumzaid, F. Ahmad, D. Babazadeh, Xia Fangfang, Faezeh Modarresi-Ghazani, Liang Wenhua, Zhou Xiaohui, 2018.

Mechanistic Insights into Carbamoylation

The decarbamoylation process of acetylcholinesterase (AChE) with large carbamoyl groups provides valuable insights into the pharmacodynamics of carbamate inhibitors, suggesting potential applications in designing enzyme inhibitors for therapeutic use T. Rosenberry, J. Cheung, 2019.

Anticancer Potential

Research on cinnamic acid derivatives reveals their underutilized potential as traditional and modern anticancer agents. This highlights the importance of exploring structural analogues of carboxylic acids for their possible applications in cancer treatment P. De, M. Baltas, F. Bedos-Belval, 2011.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and removing the victim to fresh air if inhaled .

properties

IUPAC Name

2-[(3-bromophenyl)methylcarbamoylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-12(2,10(16)17)15-11(18)14-7-8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMBSINYRNZZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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